Array ( [bid] => 2467778 ) Buy 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine | 2503204-16-6

4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine

Catalog No.
S2756204
CAS No.
2503204-16-6
M.F
C14H33N5
M. Wt
271.453
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)...

CAS Number

2503204-16-6

Product Name

4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine

IUPAC Name

N'-[2-[4-(4-aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine

Molecular Formula

C14H33N5

Molecular Weight

271.453

InChI

InChI=1S/C14H33N5/c15-5-1-3-7-17-8-10-19-13-11-18(12-14-19)9-4-2-6-16/h17H,1-16H2

InChI Key

HOEINHNNMKLHSR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCN)CCNCCCCN

solubility

not available

4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine is a complex organic compound characterized by its unique structure that incorporates a piperazine ring and an amino butyl chain. This compound features a piperazine moiety, which is a saturated six-membered ring containing two nitrogen atoms at opposite positions. The presence of the amino butyl group enhances its potential biological activity, particularly in pharmacological applications. The compound's systematic name reflects its structural intricacies, specifically the arrangement of its functional groups.

Typical of amines and piperazines, including:

  • N-Alkylation: The primary amine can undergo alkylation to form more complex derivatives.
  • Acylation: The amino groups can react with acyl chlorides to form amides.
  • Formation of Salts: The basic nitrogen atoms can form salts with acids, enhancing solubility and stability.

Reactions involving this compound often require careful control of conditions to avoid side reactions typical of amines, such as oxidation or polymerization.

Research indicates that compounds similar to 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine exhibit significant biological activities, particularly as ligands for neurotransmitter receptors. The structure suggests potential interactions with dopamine receptors, particularly the D3 subtype, which is relevant in the treatment of neuropsychiatric disorders. Studies have shown that modifications in the piperazine ring or the butyl chain can significantly affect receptor affinity and selectivity .

The synthesis of 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine typically involves multi-step procedures:

  • Piperazine Formation: Starting from commercially available piperazine derivatives.
  • Alkylation: Reaction with appropriate alkyl halides or other electrophiles to introduce the butyl chain.
  • Amination: Introducing the amino butyl group through reductive amination or direct amination methods.

The synthesis may also utilize coupling agents like BOP-Cl or HATU to facilitate the formation of peptide bonds when necessary .

This compound has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing drugs targeting dopamine receptors.
  • Research: In studies focused on neuropharmacology and receptor-ligand interactions.
  • Chemical Biology: As a tool for investigating cellular signaling pathways influenced by neurotransmitters.

Interaction studies have shown that 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine interacts with various neurotransmitter receptors, particularly dopamine receptors. These studies often employ techniques such as radiolabeled ligand binding assays and functional assays to assess receptor activation and inhibition profiles. Understanding these interactions is crucial for elucidating the compound's pharmacological effects and optimizing its structure for enhanced activity .

Several compounds share structural similarities with 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine, including:

Compound NameStructure FeaturesUnique Characteristics
4-(4-Ethylpiperazin-1-yl)butan-1-amineEthyl group instead of aminobutylMay exhibit different receptor affinities
4-(4-{2-(tert-butyl)piperazin-1-yl})butan-1-amineTert-butyl substitutionPotentially increased lipophilicity
4-(4-{2-(dimethylamino)ethyl}piperazin-1-yl)butan-1-amineDimethylamino groupAltered pharmacokinetics and receptor selectivity

These compounds highlight the versatility of piperazine-based structures in medicinal chemistry. The unique combination of functional groups in 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine may confer specific biological properties that differentiate it from its analogs.

XLogP3

-0.8

Dates

Last modified: 08-16-2023

Explore Compound Types